

Application of 1-Bromodecane-d3 in Metabolomics Studies

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Compound of Interest

Compound Name: 1-Bromodecane-d3

Cat. No.: B1376995

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Introduction

In the field of metabolomics, accurate quantification and sensitive detection of a wide array of metabolites are paramount for understanding complex biological systems and for the development of novel therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful platform for these analyses. However, many metabolites, particularly those with poor ionization efficiency or low abundance, present analytical challenges. Chemical derivatization is a key strategy to overcome these limitations by improving the chromatographic separation and mass spectrometric detection of target analytes.^[1]

1-Bromodecane-d3 is a deuterated long-chain bromoalkane that serves as a versatile tool in metabolomics studies. Its primary applications lie in its use as a derivatizing agent for isotope-coded derivatization (ICD) and as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of long-chain fatty acids and other carboxyl-containing metabolites. The incorporation of deuterium provides a distinct mass shift, enabling clear differentiation from endogenous, non-deuterated analytes, while the bromo- functionality allows for targeted derivatization of specific functional groups.

This document provides detailed application notes and protocols for the use of **1-Bromodecane-d3** in metabolomics, with a focus on lipidomics.

Key Applications

- Isotope-Coded Derivatization (ICD) for Enhanced Quantification: **1-Bromodecane-d3** can be used to derivatize carboxyl groups in metabolites, such as fatty acids. This process attaches a deuterated decane chain to the analyte. When a non-deuterated counterpart (1-Bromodecane) is used to derivatize a control sample or an internal standard, the relative quantification between samples can be performed with high accuracy by comparing the peak intensities of the deuterated and non-deuterated derivatives. This approach minimizes errors arising from sample preparation and matrix effects.
- Stable Isotope-Labeled Internal Standard (SIL-IS): Due to its structural similarity to endogenous long-chain molecules, **1-Bromodecane-d3**, after derivatization, can serve as an excellent internal standard for the quantification of derivatized fatty acids and related lipids. The use of a SIL-IS is considered the gold standard for correcting analytical variability and ensuring accurate and precise quantification in mass spectrometry.[2][3]

Data Presentation

The following tables summarize hypothetical but representative quantitative data from a validation experiment using **1-Bromodecane-d3** as an internal standard for the quantification of a representative analyte, Decanoic Acid, in human plasma.

Table 1: Calibration Curve for Decanoic Acid Derivatized with 1-Bromodecane

Concentration (μM)	Analyte Peak Area	Internal Standard Peak Area (1-Bromodecane-d3 derivative)	Peak Area Ratio (Analyte/IS)
0.1	15,234	1,510,876	0.010
0.5	78,987	1,523,456	0.052
1.0	155,432	1,509,876	0.103
5.0	798,765	1,532,109	0.521
10.0	1,601,234	1,515,678	1.056
50.0	8,123,456	1,520,987	5.341
100.0	16,234,567	1,518,765	10.689

Table 2: Precision and Accuracy for Quality Control (QC) Samples

QC Level	Nominal Conc. (μM)	Measured Conc. (μM) (n=6)	CV (%)	Accuracy (%)
Low	0.3	0.28 ± 0.02	7.1	93.3
Medium	25	26.1 ± 1.5	5.7	104.4
High	80	78.9 ± 3.9	4.9	98.6

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (μM)
LOD	0.05
LOQ	0.1

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids in Plasma with **1-Bromodecane-d3** for use as an Internal Standard

Materials and Reagents:

- Analyte: Plasma sample containing fatty acids
- Internal Standard: **1-Bromodecane-d3** solution (1 mg/mL in methanol)
- Derivatization Reagent: 1-Bromodecane (1 mg/mL in acetonitrile)
- Base: Triethanolamine (TEOA), 100 mM in acetonitrile
- Quenching Reagent: Formic acid, 1 M in water
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
- Protein Precipitation Agent: Cold acetonitrile

Instrumentation:

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - To 100 μL of plasma sample in a microcentrifuge tube, add 10 μL of the **1-Bromodecane-d3** internal standard working solution (e.g., 10 $\mu\text{g}/\text{mL}$).
 - Add 300 μL of cold acetonitrile to precipitate proteins.
 - Vortex for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Derivatization Reaction:
 - To the dried extract, add 50 µL of the 1-Bromodecane derivatization reagent solution and 10 µL of 100 mM TEOA.
 - Vortex briefly to mix.
 - Incubate the mixture at 60°C for 30 minutes.
 - After incubation, cool the sample to room temperature.
 - Add 10 µL of 1 M formic acid to quench the reaction.
 - Vortex briefly.
 - Add 100 µL of water/acetonitrile (1:1, v/v) to reconstitute the sample.
 - Centrifuge at 14,000 rpm for 5 minutes to pellet any precipitate.
 - Transfer the supernatant to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized Fatty Acids

LC Parameters (Illustrative Example):

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:

- 0-1 min: 30% B
- 1-10 min: 30-95% B
- 10-12 min: 95% B
- 12-12.1 min: 95-30% B
- 12.1-15 min: 30% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL

MS Parameters (Illustrative Example for Decanoic Acid Derivative):

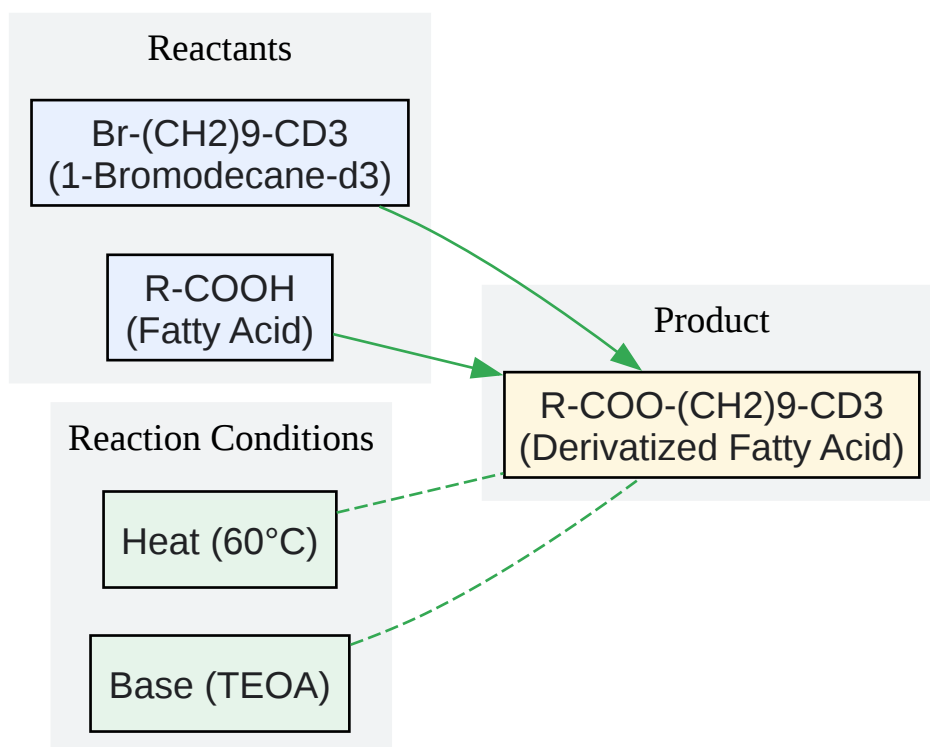
- Ionization Mode: ESI Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Decanoic Acid Derivative (Analyte): Precursor ion (m/z) -> Product ion (m/z) [To be determined empirically]
 - Decanoic Acid-d3 Derivative (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) [Precursor will be shifted by +3 Da compared to the analyte derivative]
- Collision Energy: To be optimized for each analyte
- Dwell Time: 50 ms

Visualizations



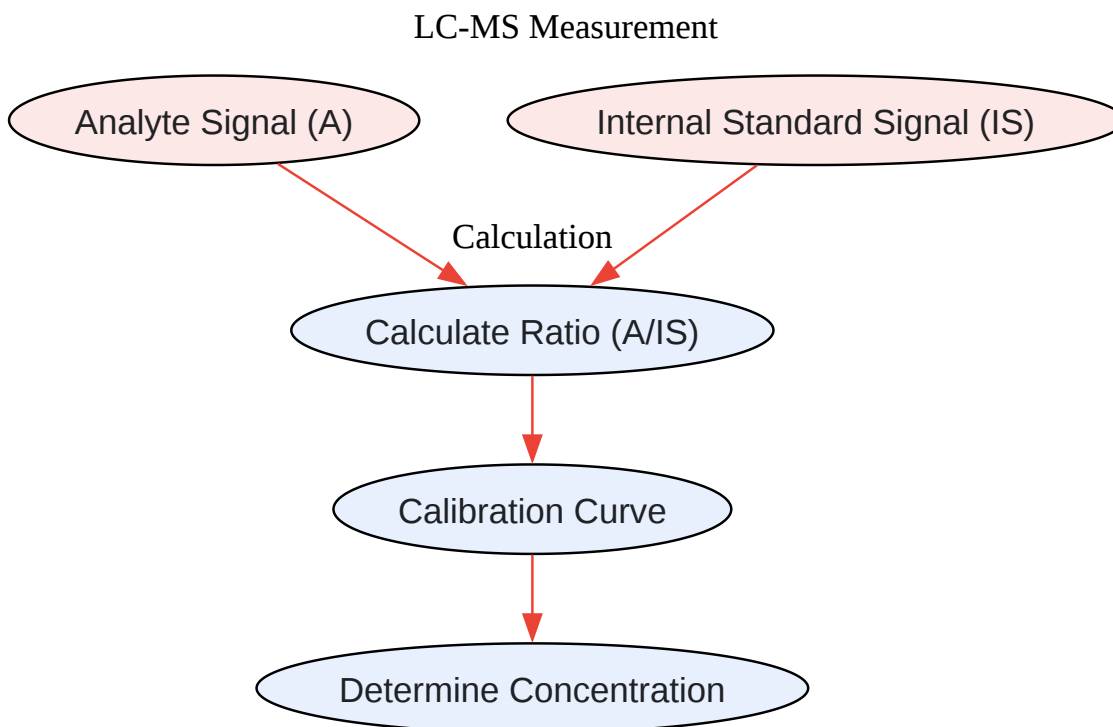
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Experimental workflow for fatty acid analysis.



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Derivatization of a fatty acid with **1-Bromodecane-d3**.



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Logic of internal standard-based quantification.

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